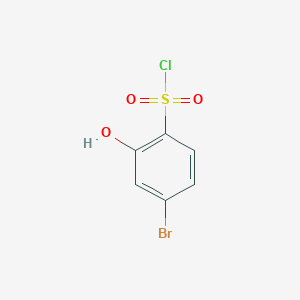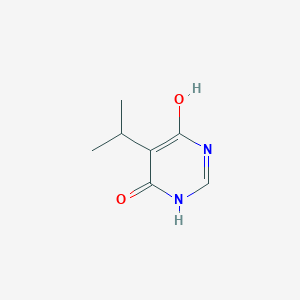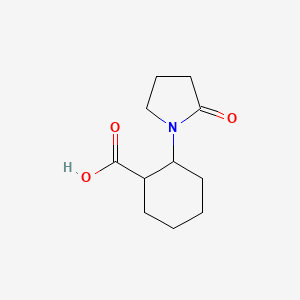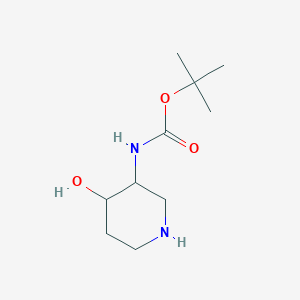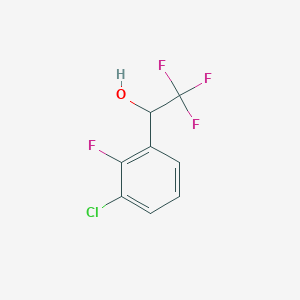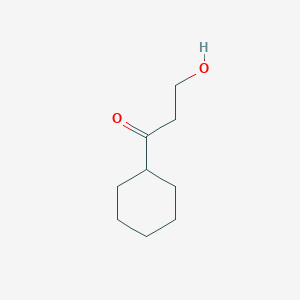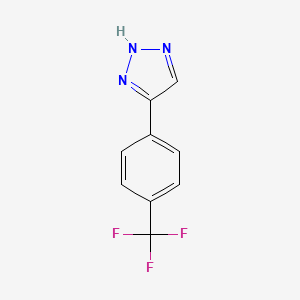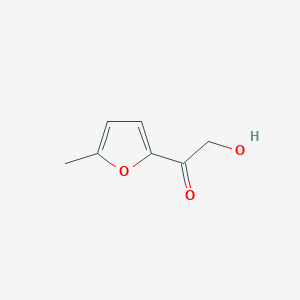![molecular formula C9H5BrF4O B11720032 1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B11720032.png)
1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene is an organic compound with the molecular formula C9H5BrF4O It is a derivative of benzene, where a bromine atom and a tetrafluoropropenyl group are attached to the benzene ring
Preparation Methods
The synthesis of 1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene typically involves the reaction of 1-bromo-4-hydroxybenzene with 1,3,3,3-tetrafluoropropene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-Bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the tetrafluoropropenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include lithium diisopropylamide (LDA), n-butyllithium, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene depends on its specific applicationThe bromine atom and the tetrafluoropropenyl group can participate in different types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding .
Comparison with Similar Compounds
1-Bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a tetrafluoropropenyl group.
1-Bromo-4-[(4-nitrobenzyl)oxy]benzene: This compound has a nitrobenzyl group instead of a tetrafluoropropenyl group.
The uniqueness of this compound lies in its ability to introduce multiple fluorine atoms into organic molecules, which can significantly alter their chemical and physical properties.
Properties
Molecular Formula |
C9H5BrF4O |
|---|---|
Molecular Weight |
285.03 g/mol |
IUPAC Name |
1-bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene |
InChI |
InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-5H/b8-5- |
InChI Key |
CEUJJLSPZMSXRJ-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1O/C(=C\C(F)(F)F)/F)Br |
Canonical SMILES |
C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


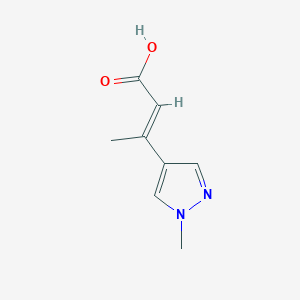
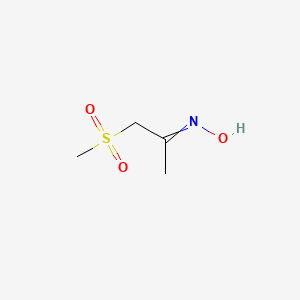
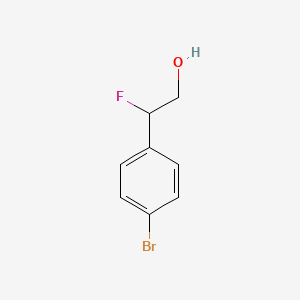
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile](/img/structure/B11719992.png)
